伊帕莫林

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

伊帕莫林是一种合成的五肽,作为生长激素释放肽受体的选择性激动剂。 它以其刺激垂体释放生长激素的能力而闻名,而不会显著影响其他激素,如皮质醇 .

科学研究应用

化学: 用作研究肽合成和修饰的模型化合物。

生物学: 研究其在刺激生长激素释放及其对细胞生长和代谢的影响中的作用。

医学: 探索其在治疗生长激素缺乏症、肌肉萎缩症和作为抗衰老疗法的潜力.

工业: 用于开发兴奋剂和补充剂.

作用机制

伊帕莫林通过与大脑中的生长激素释放肽受体,特别是生长激素释放肽受体 (GHS-R1a) 结合而发挥作用。 这种结合激活垂体中的生长激素释放细胞,导致生长激素的释放 . 与其他生长激素释放肽不同,伊帕莫林不会显著影响皮质醇或促肾上腺皮质激素 (ACTH) 水平,使其成为刺激生长激素更具选择性和可控的选择 .

生化分析

Biochemical Properties

Ipamorelin, like other GHRPs, stimulates the production and release of growth hormone, which plays a crucial role in regulating various physiological processes in the body . Ipamorelin specifically targets the ghrelin receptor, promoting the release of growth hormone without affecting cortisol levels .

Cellular Effects

Ipamorelin influences cell function by modulating growth hormone levels. This modulation can help alleviate symptoms of metabolic disorders such as insulin resistance and abnormal lipid profiles, contributing to overall health and well-being .

Molecular Mechanism

Ipamorelin exerts its effects at the molecular level by binding to the ghrelin receptor. This binding interaction stimulates the production and release of growth hormone from the pituitary gland .

Metabolic Pathways

Ipamorelin is involved in the growth hormone release pathway, where it interacts with the ghrelin receptor to stimulate the production and release of growth hormone .

准备方法

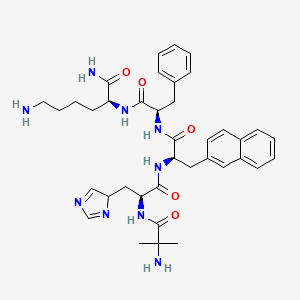

伊帕莫林通过固相肽合成 (SPPS) 合成,这是一种常用于肽生产的方法。该过程包括将受保护的氨基酸依次添加到固定在固体树脂上的不断增长的肽链中。 用于合成伊帕莫林的氨基酸包括 Aib(α-氨基异丁酸)、His(组氨酸)、D-2-Nal(D-2-萘基丙氨酸)、D-Phe(D-苯丙氨酸)和 Lys(赖氨酸) . 最后的产品然后从树脂中切割,并使用高效液相色谱 (HPLC) 纯化 .

化学反应分析

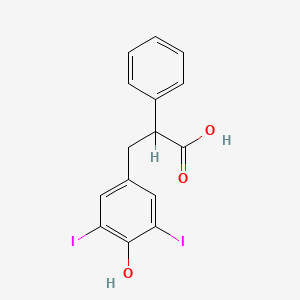

相似化合物的比较

伊帕莫林通常与其他生长激素释放肽进行比较,例如:

属性

CAS 编号 |

170851-70-4 |

|---|---|

分子式 |

C38H49N9O5 |

分子量 |

711.9 g/mol |

IUPAC 名称 |

6-amino-2-[[2-[[2-[[2-[(2-amino-2-methylpropanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanamide |

InChI |

InChI=1S/C38H49N9O5/c1-38(2,41)37(52)47-32(21-28-22-42-23-43-28)36(51)46-31(20-25-15-16-26-12-6-7-13-27(26)18-25)35(50)45-30(19-24-10-4-3-5-11-24)34(49)44-29(33(40)48)14-8-9-17-39/h3-7,10-13,15-16,18,22-23,29-32H,8-9,14,17,19-21,39,41H2,1-2H3,(H2,40,48)(H,42,43)(H,44,49)(H,45,50)(H,46,51)(H,47,52) |

InChI 键 |

NEHWBYHLYZGBNO-UHFFFAOYSA-N |

SMILES |

CC(C)(C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCCN)C(=O)N)N |

手性 SMILES |

CC(C)(C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@H](CC2=CC3=CC=CC=C3C=C2)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCCN)C(=O)N)N |

规范 SMILES |

CC(C)(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCCN)C(=O)N)N |

外观 |

Solid powder |

密度 |

1.3±0.1 g/cm3 |

Key on ui other cas no. |

170851-70-4 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

序列 |

XXXFK |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Ipamorelin; NNC-26-0161; NNC 26-0161; NNC26-0161; NNC-260161; NNC 260161; NNC260161. |

产品来源 |

United States |

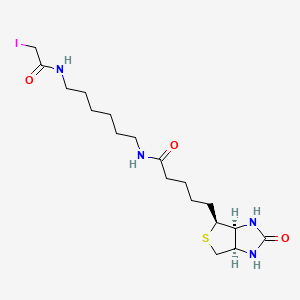

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。